2-(4-Amino-3-chlorophenyl)propanoic acid
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Overview
Description
2-(4-Amino-3-chlorophenyl)propanoic acid is a phenylalanine derivative with the molecular formula C9H10ClNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-chlorophenyl)propanoic acid typically involves the chlorination of phenylalanine derivatives followed by amination. One common method includes the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chloro-β-nitrostyrene, which is then reduced to 4-chloro-β-phenylethylamine. This intermediate is further reacted with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
2-(4-Amino-3-chlorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-chlorophenyl)propanoic acid: A closely related compound with similar chemical properties.
3-(4-Chlorophenyl)propionic acid: Another related compound with a different substitution pattern on the phenyl ring.
2-Amino-4-chlorobenzyl alcohol: Shares structural similarities but differs in functional groups .
Uniqueness
2-(4-Amino-3-chlorophenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(4-amino-3-chlorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLHOJJBWVFBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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